

Conservation of the SLYNTVATL Epitope Across HIV-1 Clades: A Comparative Guide

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Compound of Interest

Compound Name: HIV p17 Gag (77-85)

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The SLYNTVATL epitope, a highly immunogenic nonamer derived from the HIV-1 Gag p17 protein, is a critical target for cytotoxic T-lymphocyte (CTL) responses in individuals with the HLA-A*0201 allele. Its conservation across different HIV-1 clades is a pivotal factor in the development of a broadly effective HIV vaccine. This guide provides a comparative analysis of the SLYNTVATL epitope's conservation, supported by experimental data and detailed methodologies, to aid in research and development efforts.

Data Presentation: SLYNTVATL Epitope Conservation Across HIV-1 Clades

The following table summarizes the known variants of the SLYNTVATL epitope and their prevalence across major HIV-1 clades, based on sequence alignments from the Los Alamos HIV Sequence Database. While precise conservation percentages fluctuate with the growing sequence database, this table reflects the dominant epitope sequences identified in different clades.

HIV-1 Clade/Subtype	Dominant Epitope Sequence	Key Amino Acid Variation(s)
B, A1, C, D	SLYNTVATL	-
A2, F1	SLYNTVAVL	T8V
G, K	SLFNTVATL	Y3F

Note: The information in this table is derived from analyses of sequence databases and published literature.^[1] Variations can occur, and further research is ongoing.

Experimental Protocols

Determination of Epitope Conservation via Sequence Analysis

This protocol outlines a bioinformatic approach to determine the conservation of the SLYNTVATL epitope using publicly available HIV-1 sequence data.

Objective: To calculate the percentage of conservation of the SLYNTVATL epitope and its variants across different HIV-1 clades.

Materials:

- A computer with internet access.
- Sequence analysis software (e.g., BioEdit, MEGA, Geneious) or online tools.
- Access to the Los Alamos National Laboratory (LANL) HIV Sequence Database ([--INVALID-LINK--](#)).

Procedure:

- Sequence Retrieval:
 - Navigate to the LANL HIV Sequence Database.

- Use the database's search tools to download Gag protein sequences for each HIV-1 clade of interest (e.g., A, B, C, D, CRF01_AE, etc.).
- Ensure a representative number of sequences are downloaded for each clade to ensure statistical significance.
- Sequence Alignment:
 - Import the downloaded FASTA files into your sequence analysis software.
 - Perform a multiple sequence alignment (MSA) for the Gag sequences within each clade. Use a robust alignment algorithm such as ClustalW or MUSCLE.
- Epitope Analysis:
 - Locate the region corresponding to the SLYNTVATL epitope (amino acid positions 77-85 of the p17 Gag protein in the HXB2 reference strain).
 - Analyze the aligned sequences at these positions to identify the frequency of the canonical SLYNTVATL sequence and any occurring variants.
- Conservation Calculation:
 - For each clade, calculate the percentage of sequences that contain the exact SLYNTVATL epitope.
 - Calculate the frequency of each observed variant within each clade.
 - The overall conservation is the percentage of sequences containing the SLYNTVATL epitope.

Functional Assessment of T-Cell Responses using ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells in response to a specific epitope.

Objective: To measure the frequency of IFN- γ secreting T-cells in response to the SLYNTVATL epitope and its variants.

Materials:

- 96-well PVDF membrane ELISpot plates.
- Anti-human IFN- γ capture and detection antibodies.
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
- Peripheral blood mononuclear cells (PBMCs) from HLA-A*0201 positive donors.
- SLYNTVATL and variant peptides.
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- CO2 incubator.
- ELISpot plate reader.

Procedure:

- Plate Coating:
 - Coat the ELISpot plate wells with anti-human IFN- γ capture antibody overnight at 4°C.
 - Wash the wells with sterile PBS to remove unbound antibody.
 - Block the wells with cell culture medium containing 10% FBS for at least 1 hour at 37°C.
- Cell Plating and Stimulation:
 - Thaw and count PBMCs. Resuspend in culture medium.
 - Add PBMCs to the coated wells (typically $2-3 \times 10^5$ cells/well).

- Add the SLYNTVATL peptide or its variants to the respective wells at a predetermined optimal concentration (e.g., 1-10 µg/mL).
- Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
- Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Detection:
 - Wash the wells to remove cells.
 - Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the wells and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
 - Wash the wells and add the substrate solution. Monitor for spot development.
- Analysis:
 - Stop the reaction by washing with distilled water.
 - Allow the plate to dry completely.
 - Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Intracellular Cytokine Staining (ICS) for Polyfunctional T-Cell Analysis

ICS followed by flow cytometry allows for the simultaneous measurement of multiple cytokines produced by individual T-cells, providing a more detailed profile of the immune response.

Objective: To determine the phenotype and polyfunctionality of T-cells responding to the SLYNTVATL epitope.

Materials:

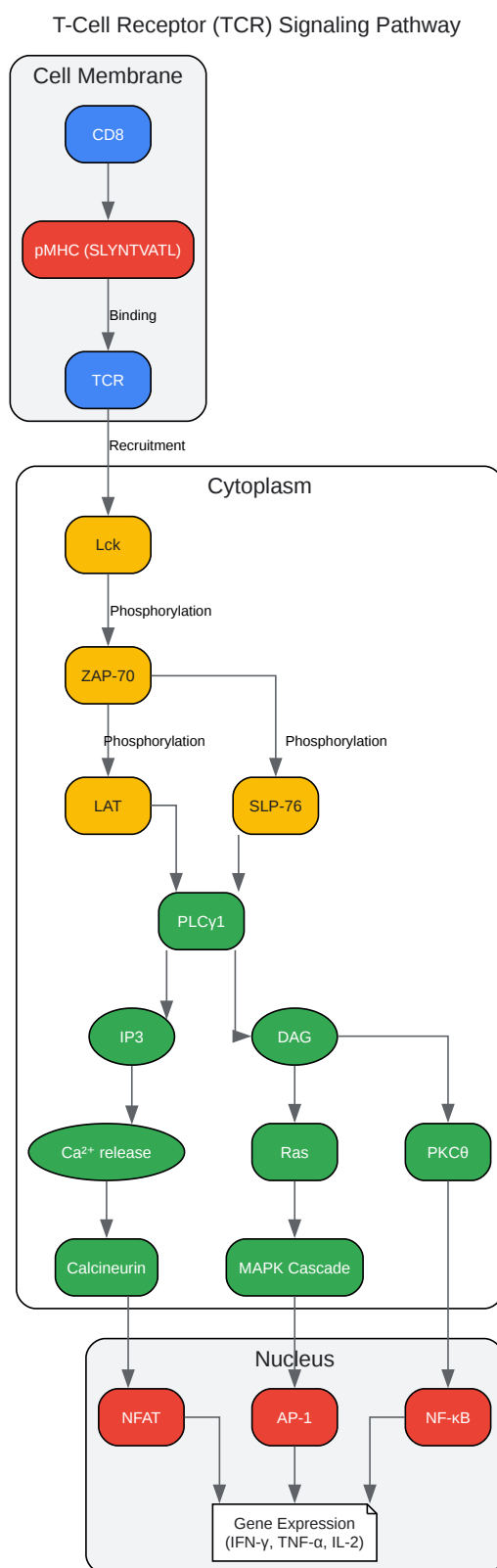
- PBMCs from HLA-A*0201 positive donors.
- SLYNTVATL and variant peptides.
- Protein transport inhibitors (e.g., Brefeldin A, Monensin).
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2).
- Fixation and permeabilization buffers.
- Flow cytometer.

Procedure:

- Cell Stimulation:
 - Incubate PBMCs with the SLYNTVATL peptide or its variants for 6-12 hours at 37°C.
 - Include a negative control (no peptide) and a positive control (e.g., Staphylococcal enterotoxin B).
 - Add protein transport inhibitors for the last 4-6 hours of incubation to allow cytokines to accumulate within the cells.
- Surface Staining:
 - Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
- Fixation and Permeabilization:
 - Wash the cells to remove unbound antibodies.
 - Fix the cells with a fixation buffer.
 - Permeabilize the cell membranes using a permeabilization buffer.
- Intracellular Staining:

- Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at 4°C.
- Flow Cytometry Analysis:
 - Wash the cells and resuspend in FACS buffer.
 - Acquire the data on a flow cytometer.
 - Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of CD8+ T-cells producing one or more cytokines in response to the epitope.

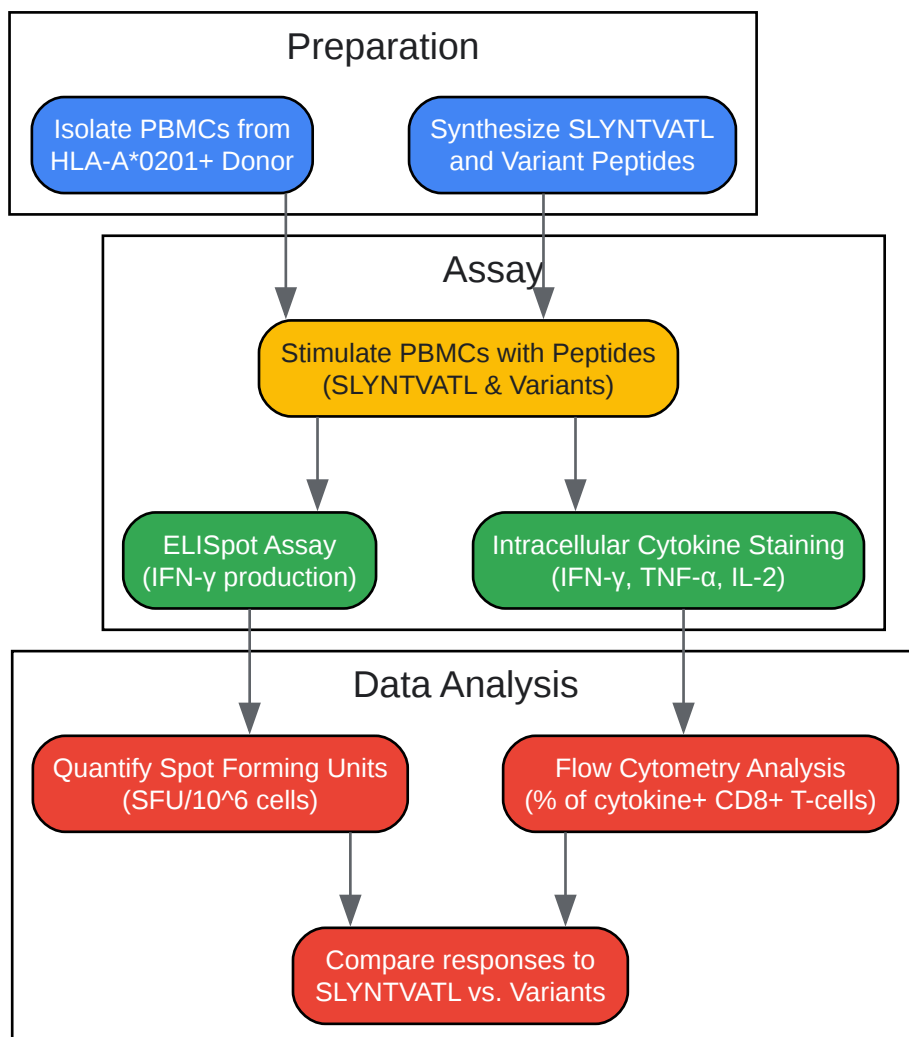
Mandatory Visualizations



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Caption: T-Cell Receptor (TCR) Signaling Pathway upon pMHC recognition.

Experimental Workflow: Cross-Clade Reactivity Assessment



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Caption: Workflow for assessing cross-clade T-cell reactivity.

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References

- 1. HIV Immunology Database Search [hiv.lanl.gov]
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